For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Dilithium Salt
Abstract
Ethylenediaminetetraacetic acid (EDTA) and its salts are ubiquitous in scientific research and pharmaceutical development, primarily for their ability to chelate divalent metal cations. While the disodium and dipotassium salts are most commonly employed, the dilithium salt of EDTA presents unique characteristics worthy of exploration. This guide provides a comprehensive technical overview of Ethylenediaminetetraacetic acid dilithium salt, from its fundamental chemical properties and synthesis to its potential applications, particularly as an in vitro anticoagulant. By synthesizing established principles of coordination chemistry with practical, field-proven insights, this document serves as a vital resource for researchers considering the use of this specific chelating agent.
Introduction to Ethylenediaminetetraacetic Acid and its Salts
Ethylenediaminetetraacetic acid (EDTA) is a polyprotic aminopolycarboxylic acid renowned for its capacity to form stable, water-soluble complexes with a wide array of metal ions. This chelating ability is fundamental to its diverse applications, which include preventing oxidative degradation in pharmaceutical formulations, acting as an anticoagulant for blood specimens, and in chelation therapy for heavy metal poisoning.[1]
The efficacy of EDTA as a chelating agent is intrinsically linked to the pH of the solution, which dictates the protonation state of its four carboxyl and two amine groups. The fully deprotonated form, EDTA⁴⁻, is a hexadentate ligand, capable of forming six coordination bonds with a metal ion, creating a highly stable octahedral complex.[2]
While the free acid form of EDTA has low aqueous solubility, its salt forms, such as disodium EDTA and tetrasodium EDTA, are readily soluble in water.[3][4][5] The choice of the cation (e.g., sodium, potassium, lithium) can influence the salt's solubility, stability, and potential applications.
Chemical and Physical Properties of Dilithium EDTA
Ethylenediaminetetraacetic acid dilithium salt (Dilithium EDTA) is the salt formed from the neutralization of two of the carboxylic acid groups of EDTA with lithium.
| Property | Value | Source(s) |
| Chemical Name | Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate | |
| Synonyms | Dilithium EDTA, EDTA Dilithium Salt, EDTA 2Li | |
| CAS Number | 14531-56-7 | |
| Molecular Formula | C₁₀H₁₄N₂O₈Li₂ | |
| Molecular Weight | 304.11 g/mol | |
| Appearance | White to off-white powder or crystals | [6] |
| Solubility | Expected to be soluble in water. Insoluble in most organic solvents.[7][8] | |
| Stability | Stable under normal storage conditions. Hygroscopic.[9] |
Chelation and Stability Constants
The primary function of Dilithium EDTA is its ability to chelate divalent and trivalent metal ions. The stability of these metal-EDTA complexes is described by the formation constant (Kf), with higher values indicating a more stable complex.[10][11] While specific stability constants for Dilithium EDTA are not extensively documented, the values are expected to be very similar to those of other EDTA salts, as the chelating action is performed by the EDTA⁴⁻ anion.
The stability of alkali metal-EDTA complexes is significantly lower than that of divalent and trivalent metal ions.[12] This is due to the lower charge density of alkali metal ions.[13] The logarithmic stability constant (log Kf) for Na⁺-EDTA is 1.86, and for K⁺-EDTA is 0.8.[14] The log Kf for Li⁺-EDTA is expected to be in a similar range, reflecting a weak interaction.
Synthesis and Purification
The synthesis of metal-EDTA salts can be achieved through several general methods. For Dilithium EDTA, a common and straightforward approach involves the reaction of EDTA free acid with a stoichiometric amount of a lithium base.
Proposed Synthesis from EDTA Free Acid and Lithium Hydroxide
This method is based on the acid-base neutralization reaction between the carboxylic acid groups of EDTA and lithium hydroxide.
Caption: Synthesis of Dilithium EDTA from EDTA free acid and Lithium Hydroxide.
Experimental Protocol:
-
Dissolution of EDTA: Suspend one mole of Ethylenediaminetetraacetic acid (H₄EDTA) in a suitable volume of deionized water. EDTA free acid has low water solubility, so a suspension will be formed.[3]
-
Addition of Lithium Hydroxide: Slowly add two molar equivalents of a concentrated aqueous solution of lithium hydroxide (LiOH) to the EDTA suspension with continuous stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
Completion of Reaction: Continue stirring until all the EDTA has dissolved, indicating the formation of the more soluble dilithium salt. The pH of the resulting solution should be monitored and adjusted if necessary.
-
Purification: The product can be isolated by evaporation of the water, followed by washing with a solvent in which Dilithium EDTA is insoluble (e.g., ethanol or acetone) to remove any unreacted starting materials. The purified product should then be dried under vacuum.
A similar synthesis can be performed using lithium carbonate (Li₂CO₃), where one molar equivalent would be used, and the reaction would produce carbon dioxide gas.[15][16]
Analytical Techniques for Characterization and Quantification
Several analytical methods can be employed for the characterization and quantification of Dilithium EDTA.
Spectroscopic Methods
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of free EDTA in D₂O typically shows two singlets corresponding to the acetate-methylene and backbone-methylene protons.[17][18] Upon chelation with a metal ion, the chemical shifts and splitting patterns of these protons change in a predictable manner, which can confirm the formation of the lithium salt.[1][19][20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of Dilithium EDTA is expected to show characteristic absorption bands for the carboxylate groups (COO⁻), C-N bonds, and O-H bonds (from residual water). Comparison of the spectrum with that of EDTA free acid would show a shift in the carbonyl stretching frequency, indicating the deprotonation of the carboxylic acid groups.[12][21][22][23]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Since EDTA salts lack a strong chromophore, direct UV detection is challenging. A common approach for the quantification of EDTA is pre-column derivatization with a metal salt (e.g., ferric chloride or copper sulfate) to form a UV-active complex, which can then be separated and quantified by reverse-phase HPLC.[24][25][26][27]
Titrimetric Methods
-
Complexometric Titration: This is a classical method for determining the concentration of EDTA solutions. The Dilithium EDTA solution can be titrated against a standardized solution of a metal ion (e.g., Ca²⁺, Zn²⁺) for which a suitable metallochromic indicator is available.[28][29][30][31][32]
Caption: Workflow for the complexometric titration of Dilithium EDTA.
Applications in Research and Drug Development
The primary utility of EDTA salts in a research and drug development setting is their function as a chelating agent.
In Vitro Anticoagulant for Blood Collection
EDTA salts are the anticoagulant of choice for many hematological tests because they preserve the cellular components of blood.[4] They exert their anticoagulant effect by chelating calcium ions (Ca²⁺), which are essential for the blood coagulation cascade. The most commonly used EDTA salts for this purpose are dipotassium (K₂EDTA) and disodium (Na₂EDTA).
Dilithium EDTA can, in principle, serve the same function. The choice of cation can be critical in certain analytical procedures.
Comparison with Other Anticoagulants:
-
K₂EDTA and Na₂EDTA: These are the standards for most hematology applications. However, the presence of high concentrations of potassium or sodium can interfere with the measurement of these electrolytes in clinical chemistry assays.
-
Lithium Heparin: Heparin is another commonly used anticoagulant that works by potentiating the activity of antithrombin III.[6][25][33][34] Lithium heparin is often preferred for clinical chemistry tests because it introduces a cation (lithium) that is not routinely measured and is present in very low concentrations in the general population.[19] However, heparin can interfere with some PCR-based molecular diagnostic assays.
The potential advantage of Dilithium EDTA as an anticoagulant lies in its combination of the superior cell-preserving properties of EDTA with the introduction of the lithium cation, which is less likely to interfere with common electrolyte panels than sodium or potassium. However, it is crucial to consider that the introduction of lithium would preclude the use of the same sample for monitoring lithium levels in patients undergoing lithium therapy.[19][35]
Protocol for Use as an Anticoagulant:
-
Preparation of Anticoagulant Solution: Prepare a sterile aqueous solution of Dilithium EDTA. The recommended concentration is typically around 1.5-2.0 mg per mL of whole blood.
-
Coating of Blood Collection Tubes: Aliquot the appropriate volume of the Dilithium EDTA solution into vacuum blood collection tubes and evaporate the water to leave a thin film of the anticoagulant.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant to prevent clotting.[6]
Other Potential Applications
-
Stabilizer in Formulations: By chelating trace metal ions that can catalyze degradation reactions, Dilithium EDTA can potentially be used to enhance the stability of pharmaceutical formulations.
-
Enzyme Inhibition: Many enzymes, particularly metalloproteases, require divalent cations for their activity. Dilithium EDTA can be used in buffers to inhibit these enzymes and protect proteins of interest from degradation.
Safety, Handling, and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Use in a well-ventilated area.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Dilithium EDTA is likely hygroscopic and should be protected from moisture.[9]
-
Toxicity: EDTA and its common salts have low acute toxicity. Lithium salts, in general, can be toxic at high concentrations, and appropriate care should be taken to avoid ingestion and inhalation.
Conclusion
Ethylenediaminetetraacetic acid dilithium salt is a chelating agent with properties that make it a potentially valuable tool for researchers, particularly in applications where the introduction of sodium or potassium is undesirable. While its use is not as widespread as other EDTA salts, a thorough understanding of its synthesis, properties, and potential applications allows for its informed consideration in experimental design. This guide provides a foundational understanding to enable researchers to explore the utility of Dilithium EDTA in their work.
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